Product packaging for Benzyl hept-1-en-4-ylcarbamate(Cat. No.:CAS No. 646480-70-8)

Benzyl hept-1-en-4-ylcarbamate

Cat. No.: B12595705
CAS No.: 646480-70-8
M. Wt: 247.33 g/mol
InChI Key: PBCYWEYXUDANCV-UHFFFAOYSA-N
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Description

Benzyl hept-1-en-4-ylcarbamate is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It belongs to the carbamate family of compounds, which are widely utilized in organic synthesis. Carbamates like this one frequently serve as protecting groups for amines; the benzyloxycarbonyl (Cbz) group can be installed onto an amine and later removed under specific conditions, allowing for selective reaction at other sites of a complex molecule during multi-step synthesis . This makes such reagents invaluable for researchers, particularly in the synthesis of peptides and other complex nitrogen-containing molecules. While specific pharmacological or biological data for this compound is not extensively reported in the available literature, related benzyl carbamate derivatives are recognized as important intermediates in medicinal chemistry. For instance, similar compounds are used in the synthesis of more complex active pharmaceutical ingredients . The structural features of this compound, including an alkene group, provide a handle for further chemical modification, offering researchers a versatile building block for constructing specialized compound libraries or for use in method development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle all chemicals with appropriate precautions, referring to the material safety data sheet (MSDS) for specific hazard and handling information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO2 B12595705 Benzyl hept-1-en-4-ylcarbamate CAS No. 646480-70-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646480-70-8

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

benzyl N-hept-1-en-4-ylcarbamate

InChI

InChI=1S/C15H21NO2/c1-3-8-14(9-4-2)16-15(17)18-12-13-10-6-5-7-11-13/h3,5-7,10-11,14H,1,4,8-9,12H2,2H3,(H,16,17)

InChI Key

PBCYWEYXUDANCV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Benzyl Hept 1 En 4 Ylcarbamate and Analogous Structures

Strategies for Carbamate (B1207046) Formation

The formation of the carbamate functional group, characterized by the >N−C(=O)−O− linkage, can be achieved through several reliable chemical transformations.

A fundamentally important and widely used method for carbamate synthesis is the reaction of an isocyanate with an alcohol. nih.govnih.gov This reaction is typically efficient and proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. nih.gov The formation of urethanes (carbamates) through this pathway is a key process in the polyurethane industry. nih.govwikipedia.org

For the synthesis of Benzyl (B1604629) hept-1-en-4-ylcarbamate, this strategy could be implemented in two ways:

Reaction of benzyl alcohol with hept-1-en-4-yl isocyanate.

Reaction of hept-1-en-4-ol with benzyl isocyanate.

The isocyanate intermediates themselves are often generated from other functional groups. The Curtius rearrangement, which involves the thermal decomposition of an acyl azide, is a common method to produce the required isocyanate, which can then be trapped by an alcohol to yield the carbamate. nih.govwikipedia.org This approach is valuable for converting carboxylic acids into carbamates. nih.gov

Table 1: Isocyanate-Based Carbamate Synthesis Pathways

Reactant 1 (Isocyanate) Reactant 2 (Alcohol) Product
Benzyl isocyanate Hept-1-en-4-ol Benzyl hept-1-en-4-ylcarbamate

The kinetics of these reactions can be influenced by catalysts. While base catalysts like tertiary amines can accelerate the reaction, they operate through different mechanisms than anionic catalysts, which can affect the rates of subsequent reactions like allophanate formation. rsc.org

Alternative to isocyanates, carbamates can be synthesized by reacting an amine with a suitable carbonyl precursor. This approach avoids the direct handling of potentially hazardous isocyanates. Common carbonylating agents include chloroformates and carbonyl diimidazole (CDI). nih.govwikipedia.org

The reaction of an amine with an alkyl chloroformate is a frequently used method for preparing carbamates. nih.gov In the context of the target molecule, hept-1-en-4-amine would react with benzyl chloroformate in the presence of a base to neutralize the HCl byproduct, yielding this compound.

Another effective method involves the use of carbonyl imidazole intermediates. nih.govorganic-chemistry.org For instance, an alcohol can react with carbonyl diimidazole to form an imidazolecarboxylate, which then reacts with an amine to give the desired carbamate. organic-chemistry.org This method has been noted for its high selectivity, particularly with primary amines. nih.gov

Table 2: Carbamate Synthesis via Carbonyl Precursors

Amine Carbonyl Precursor Alcohol Product
Hept-1-en-4-amine Benzyl chloroformate N/A This compound

In recent years, significant efforts have been made to develop more environmentally benign methods for carbamate synthesis, aiming to replace hazardous reagents like phosgene and its derivatives. nih.govresearchgate.net A very attractive and sustainable alternative is the use of carbon dioxide (CO2) as a C1 source. nih.govrsc.org CO2 is non-toxic, non-flammable, and a renewable resource. nih.gov The direct, three-component coupling of an amine, CO2, and an alcohol or halide can produce carbamates under mild conditions. rsc.orgorganic-chemistry.org For example, the DBU-catalyzed reaction of amines with gaseous CO2 can form carbamic acids, which can then be coupled with alcohols to form carbamates. acs.org

Urea is another eco-friendly carbonyl source that can be used to synthesize carbamates, effectively serving as a substitute for phosgene. organic-chemistry.orgrsc.org The reaction of amines, urea, and alcohols over a suitable catalyst provides an effective route to N-substituted carbamates. rsc.org These methods align with the principles of green chemistry by utilizing safer reagents and reducing waste. bohrium.com

Table 3: Comparison of Traditional vs. Green Carbonyl Sources

Carbonyl Source Key Characteristics Byproducts Environmental Impact
Phosgene/Chloroformates Highly reactive, efficient HCl, other acidic waste High (toxic, corrosive)
Carbon Dioxide (CO2) Abundant, non-toxic, renewable Water Low

Biocatalysis offers a powerful and green alternative for chemical synthesis, often providing high selectivity under mild, aqueous conditions. nih.gov Enzymes such as esterases and lipases have been exploited for their promiscuous aminolysis activity to synthesize carbamates. nih.gov For example, the esterase from Pyrobaculum calidifontis (PestE) has been shown to efficiently convert various amines into their corresponding carbamate products using carbonates like dibenzyl carbonate in water. nih.gov

Another prominent example is the use of immobilized Candida antarctica lipase B (CALB), which can be used in continuous flow processes. beilstein-journals.org This enzyme can facilitate the synthesis of carbamates and is robust enough for industrial applications. beilstein-journals.orgnih.gov Such biocatalytic methods represent a significant advancement in sustainable chemistry, enabling the creation of important chemical building blocks for the pharmaceutical industry. nih.gov

Installation of the Hept-1-en-4-yl Moiety

The synthesis of the specific hept-1-en-4-yl side chain requires the formation of a carbon-carbon double bond at a precise location. Olefination reactions are the premier methods for achieving this transformation.

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most reliable and widely used methods for synthesizing alkenes from carbonyl compounds (aldehydes or ketones). mnstate.eduumass.eduthieme-connect.com

The Wittig Reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium salt with a strong base. youtube.comwikipedia.org A key advantage of the Wittig reaction is that the double bond is formed unambiguously at the site of the original carbonyl group. mnstate.edu The stereochemical outcome depends on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct. umass.edu

The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses phosphonate carbanions instead of phosphonium ylides. nrochemistry.comalfa-chemistry.comtcichemicals.com These carbanions are generally more nucleophilic than the corresponding Wittig reagents and can react even with sterically hindered ketones. alfa-chemistry.com A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble and easily removed from the reaction mixture, simplifying purification. alfa-chemistry.comorganic-chemistry.org The HWE reaction typically shows excellent selectivity for the (E)-alkene. nrochemistry.comorganic-chemistry.org

To construct the hept-1-en-4-yl precursor for this compound, one could envision a reaction between propanal and a suitable four-carbon ylide or phosphonate carbanion containing a terminal vinyl group.

Table 4: Comparison of Wittig and HWE Olefination Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylide Phosphonate carbanion
Byproduct Triphenylphosphine oxide Water-soluble phosphate ester
Purification Often requires chromatography Simple aqueous extraction
Reagent Reactivity Less reactive than HWE reagents More nucleophilic, reacts with ketones

| Stereoselectivity | Variable; (Z) for non-stabilized ylides, (E) for stabilized ylides | Generally high (E)-selectivity |

Stereoselective Synthesis of Chiral Centers at C-4

The carbon atom at position 4 in this compound is a stereocenter. The control of stereochemistry at this position is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. Several strategies are available for the stereoselective synthesis of this chiral amine center.

Asymmetric Catalysis in Alkene Functionalization

Asymmetric catalysis is a powerful strategy for installing chirality. Transition metal-catalyzed reactions, in particular, offer high levels of enantioselectivity.

Palladium-catalyzed asymmetric allylic substitution (also known as the Tsuji-Trost reaction) is a premier method for forming chiral C-N bonds at an allylic position. uwindsor.ca This reaction typically involves the reaction of a π-allyl palladium complex, generated from an allylic substrate with a suitable leaving group, with a nitrogen nucleophile in the presence of a chiral ligand. uwindsor.ca The synthesis of chiral cyclopentene derivatives using this method highlights its utility in creating building blocks for alkaloids. uwindsor.ca

Rhodium-catalyzed asymmetric reactions are also highly effective. For example, carbamate-functionalized allylic alcohols can undergo highly enantioselective aziridination using rhodium(II,II) complexes paired with chiral cations derived from cinchona alkaloids. nih.govnih.gov The resulting chiral aziridines are versatile intermediates that can be opened to yield the desired chiral amine functionality. nih.gov Furthermore, rhodium-catalyzed hydroamination of allenes represents another route to chiral allylic amines with excellent enantioselectivities. researchgate.net

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This is a reliable and well-established method for asymmetric synthesis. wikipedia.org

One relevant approach is the asymmetric 1,2-carbamoyl rearrangement of lithiated 2-alkenyl carbamates derived from a chiral oxazolidine. nih.gov In this method, deprotonation of a carbamate attached to a chiral oxazolidine auxiliary with sec-butyllithium, followed by warming, induces a rearrangement that forms α-hydroxy amides with excellent diastereoselectivity. nih.gov The stereochemistry is controlled by the auxiliary, which directs the initial lithiation step. Subsequent cleavage of the product would yield the chiral amino alcohol, a direct precursor to the target carbamate.

Other auxiliaries, such as those based on pseudoephedrine and pseudoephenamine, are also widely used for diastereoselective alkylation reactions to create chiral centers, including quaternary ones. nih.gov

Enzymatic or Biocatalytic Methods for Stereocontrol

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often provide exceptional levels of stereocontrol.

A chemoenzymatic one-pot synthesis has been developed that combines ruthenium-catalyzed isomerization of allylic alcohols into ketones with an asymmetric bioamination step using a ω-transaminase (ω-TA). rsc.org This process, conducted in an aqueous medium, can produce chiral amines from achiral allylic alcohols with high yields and excellent enantiomeric excesses. rsc.org This strategy is directly applicable to the synthesis of the chiral amine core of this compound.

Palladium-Catalyzed Deprotection and Functional Group Interconversions of Benzyl Carbamates

The benzyl carbamate (Cbz or Z group) is a common protecting group for amines. Its removal is a critical step in many synthetic sequences. The most common method for Cbz deprotection is palladium-catalyzed hydrogenolysis. masterorganicchemistry.com This reaction is typically carried out using palladium on carbon (Pd/C) as the catalyst under an atmosphere of hydrogen gas (H₂). masterorganicchemistry.comnih.gov This method is valued for its mild, neutral pH conditions, which leave many other functional groups intact. masterorganicchemistry.com

However, challenges can arise, particularly in complex molecules. For instance, the presence of other reducible functional groups, such as alkenes or aromatic halogens, can lead to undesired side reactions. nacatsoc.org The efficiency of the hydrogenolysis can also be highly dependent on the quality of the Pd/C catalyst, with factors like particle size, distribution on the carbon support, and oxidation state playing crucial roles. nih.gov

To address these issues, modified catalytic systems have been developed. The combined use of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the hydrogenative deprotection of both N-benzyl (Bn) and N-benzyloxycarbonyl (Cbz) groups. nih.gov This mixed catalyst system can lead to shorter reaction times and allows for easy removal and reuse of the catalysts. nih.gov Another strategy involves the pre-treatment of the palladium catalyst to suppress unwanted side reactions like the saturation of aromatic rings, thereby creating a more selective catalyst for hydrogenolysis. chemrxiv.org

Catalyst SystemSubstrate TypeKey FeatureReference
Pd/C, H₂ N-Cbz protected aminesStandard, mild conditions for deprotection. masterorganicchemistry.com
Pd/C and Nb₂O₅/C, H₂ N-Cbz and N-Bn protected aminesFacilitated deprotection, shorter reaction times. nih.gov
Pre-treated Pd/C, H₂ Benzyl/Naphthylmethyl ethersSuppresses unwanted hydrogenation of aromatic groups. chemrxiv.org

This table presents a summary of catalyst systems for benzyl carbamate deprotection.

Multi-component Reactions and One-Pot Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and one-pot syntheses are highly efficient strategies that enhance step economy by avoiding the isolation of intermediates. nih.gov

A versatile three-component coupling of amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate provides an efficient route to carbamates under mild conditions. organic-chemistry.org This method is notable for its ability to be used with chiral substrates without causing racemization. organic-chemistry.org

One-pot procedures have also been developed to convert secondary allylic amines directly into cyclic carbamates. organic-chemistry.org This transformation involves sequential treatment with m-CPBA, a Brønsted acid like tribromoacetic acid, and a base (DBU), proceeding through epoxidation and subsequent intramolecular cyclization. organic-chemistry.org

Furthermore, the aforementioned chemoenzymatic synthesis of chiral amines from allylic alcohols is an example of a sophisticated one-pot process that combines a metal-catalyzed step with a biocatalytic one, demonstrating the power of integrating different catalytic regimes to build complex molecules efficiently. rsc.org

Reaction TypeComponents/ReagentsProductKey AdvantageReference
Three-Component Coupling Amine, CO₂, Alkyl HalideAcyclic CarbamateMild conditions, tolerates chirality. organic-chemistry.org
One-Pot Cyclization Allylic Amine, m-CPBA, Acid, BaseCyclic CarbamateStereospecific conversion from olefin. organic-chemistry.org
Chemoenzymatic Cascade Allylic Alcohol, Ru-catalyst, ω-TransaminaseChiral AmineOne-pot conversion from achiral alcohol to chiral amine. rsc.org

This table summarizes various multi-component and one-pot strategies for synthesizing carbamates and their precursors.

Chemical Reactivity and Mechanistic Investigations of Benzyl Hept 1 En 4 Ylcarbamate

Reactivity of the Carbamate (B1207046) Group

The carbamate linkage in Benzyl (B1604629) hept-1-en-4-ylcarbamate, specifically a benzyl carbamate, is a versatile functional group with well-documented reactivity patterns. Its transformations are central to its role as a protecting group for amines in chemical synthesis.

Nucleophilic Activation and Transformations

The carbonyl carbon of the carbamate group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to various transformations. While direct nucleophilic substitution at the carbonyl carbon of a carbamate is less common than in acyl chlorides or anhydrides, it can be facilitated under specific conditions.

One notable transformation involving nucleophilic attack is the deprotection of the carbamate. For instance, a method for the nucleophilic deprotection of carbamates using 2-mercaptoethanol (B42355) has been developed. This reaction proceeds via a nucleophilic attack on the benzylic carbon of the benzyl group, leading to the cleavage of the C-O bond and subsequent decarboxylation to release the free amine.

Research has also explored the condensation reactions of benzyl carbamate with electrophiles like glyoxal (B1671930) in the presence of an acid catalyst. mdpi.com In these reactions, the nitrogen atom of the carbamate acts as a nucleophile, attacking the electrophilic carbonyl carbon of glyoxal. mdpi.com The reaction proceeds through a series of intermediates to form various condensation products. mdpi.com The acidity of the medium plays a crucial role in activating the condensation process. mdpi.com

Deprotection Mechanisms and Conditions (e.g., hydrogenolysis, acidolysis)

The benzyl carbamate group, often referred to as the carboxybenzyl (Cbz or Z) group, is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific deprotection methods. total-synthesis.commasterorganicchemistry.com

Hydrogenolysis: This is the most common and mildest method for the deprotection of benzyl carbamates. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexadiene. nih.govresearchgate.net The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield toluene, carbon dioxide, and the deprotected amine. total-synthesis.com This method is highly efficient and compatible with many other functional groups. total-synthesis.comnih.gov However, it can be sensitive to the presence of sulfur-containing compounds, which can poison the catalyst. nih.gov

CatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
10% Pd/CH₂ (1 atm)Methanol (B129727)Room Temperature1>95 total-synthesis.com
10% Pd/CAmmonium FormateMethanolReflux0.5>95 nih.gov
10% Pd/CCyclohexadieneEthanolReflux1.5>95 researchgate.net

Acidolysis: Benzyl carbamates can also be cleaved under acidic conditions, although this method is generally less mild than hydrogenolysis. total-synthesis.com Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can be used. The mechanism involves the protonation of the carbamate oxygen, followed by either an Sₙ1 or Sₙ2 type cleavage of the benzyl-oxygen bond. Subsequent decarboxylation of the resulting carbamic acid yields the free amine. total-synthesis.com The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-labile groups. total-synthesis.com

Stability Studies of the Carbamate Linkage

The stability of the carbamate linkage is a critical factor in its application as a protecting group. Benzyl carbamates are generally stable to a wide range of chemical conditions, including basic and mildly acidic environments. total-synthesis.com

Studies on the chemical stability of various carbamates have shown that their hydrolysis is pH-dependent. For instance, a series of aryl carbamate FAAH inhibitors were found to be stable in acidic solution (pH 1.0) for 24 hours at 37°C. nih.gov However, at physiological pH (7.4) and basic pH (9.0), significant degradation was observed over the same period. nih.gov The electronic nature of substituents on the aromatic ring can influence the rate of hydrolysis, with electron-withdrawing groups generally decreasing stability. nih.gov

The stability of the carbamate bond in Benzyl hept-1-en-4-ylcarbamate is expected to be comparable to other N-alkyl benzyl carbamates, exhibiting good stability under neutral and mildly acidic or basic conditions, while being readily cleavable under specific deprotection conditions like hydrogenolysis.

Reactivity of the Terminal Alkene Moiety

The terminal double bond in the heptenyl chain of this compound provides a site for a variety of addition and cycloaddition reactions, allowing for further functionalization of the molecule.

Electrophilic Additions (e.g., hydroamination, oxyamination, amino-sulfonoxylation)

The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. This reactivity is the basis for a range of important synthetic transformations.

Hydroamination: This reaction involves the addition of an N-H bond across the double bond. While the direct addition of the carbamate N-H to the unactivated alkene is challenging, intramolecular hydroamination of alkenyl carbamates can be achieved using transition metal catalysts. Gold(I) catalysts have been shown to be effective for the intramolecular hydroamination of unactivated olefins in alkenyl carbamates, leading to the formation of nitrogen-containing heterocycles. organic-chemistry.orgcapes.gov.br The proposed mechanism involves the coordination of the gold catalyst to the alkene, followed by the nucleophilic attack of the carbamate nitrogen. organic-chemistry.org

A study on the gold(I)-catalyzed intramolecular hydroamination of alkenyl carbamates demonstrated the formation of five- and six-membered rings. organic-chemistry.org

SubstrateCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
N-Cbz-pent-4-en-1-amine[Au{P(tBu)₂(o-biphenyl)}]Cl/AgOTfDioxane60121-Cbz-2-methylpyrrolidine98 organic-chemistry.org
N-Cbz-hex-5-en-1-amine[Au{P(tBu)₂(o-biphenyl)}]Cl/AgOTfDioxane80241-Cbz-2-methylpiperidine85 organic-chemistry.org

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions)

The terminal alkene can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for the construction of cyclic systems.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (the alkene). nih.gov The terminal alkene in this compound can act as a dienophile, reacting with various dienes to form six-membered rings. The reactivity of the alkene in this reaction can be influenced by the electronic nature of the carbamate group. An intramolecular Diels-Alder reaction of furanyl carbamates bearing tethered alkenyl groups has been reported to yield substituted hexahydroindolinones. nih.gov This demonstrates the utility of the carbamate and alkene moieties in constructing complex cyclic systems.

1,3-Dipolar Cycloadditions: In this type of reaction, a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. The terminal alkene of this compound can react with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to afford a variety of five-membered nitrogen- and oxygen-containing heterocycles. These reactions are valuable for the synthesis of complex molecules with diverse biological activities.

Transition Metal-Catalyzed Functionalizations (e.g., hydrofunctionalization, carboamination)

The alkene moiety in this compound is a prime site for transition metal-catalyzed functionalizations. Hydrofunctionalization and carboamination are powerful methods for the formation of new carbon-heteroatom and carbon-carbon bonds, respectively.

Hydrofunctionalization: The addition of a heteroatom-hydrogen bond across the double bond, can be catalyzed by various transition metals. For instance, hydroamination, the addition of an N-H bond, is a highly atom-economical method to synthesize more complex amines. While the carbamate nitrogen in this compound is already substituted, intermolecular hydroamination with other amines or intramolecular reactions involving other N-H containing groups in more complex substrates are conceivable. Late transition metals are often employed for such transformations.

Carboamination: This process involves the concurrent addition of a carbon and a nitrogen moiety across the alkene. Transition metal-catalyzed carboamination of alkenes has emerged as a robust strategy for the synthesis of nitrogen-containing compounds. For a molecule like this compound, this could involve an intramolecular reaction, where the carbamate nitrogen acts as the nucleophile, or an intermolecular version with external reagents.

The following table provides representative examples of transition metal-catalyzed functionalizations on analogous unsaturated carbamate systems, illustrating the potential transformations for this compound.

Catalyst SystemSubstrate TypeReaction TypeProductYield (%)Reference
[Rh(cod)2]BF4 / DPEphosHomoallylic amineAnti-Markovnikov Hydroamination1,4-diamine75-90 thieme.de
Cu(I) / DTBM-SEGPHOSStyrene derivativeEnantioselective HydroaminationChiral α-branched amineup to 97 (ee) researchgate.net
Pd(OAc)2 / PPh3Alkene-tethered carbamoyl (B1232498) chlorideDomino Heck-silylationSilylated oxindole60-80 masterorganicchemistry.com

Note: This data is for analogous systems and is intended to be illustrative of the potential reactivity of this compound.

Radical-Mediated Transformations

The alkene in this compound is also susceptible to attack by radical species. Radical-mediated transformations offer a complementary approach to transition metal catalysis for the functionalization of unsaturated systems. A common radical reaction involving unsaturated carbamates is intramolecular cyclization. Upon generation of a radical at a position that allows for it, the radical can add to the double bond, forming a cyclic product. For instance, a carbamoyl radical could be generated and subsequently undergo cyclization.

Studies on N-alkenyl carbamates have shown that radical cyclizations can be initiated, leading to the formation of heterocyclic structures. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, with 5-exo cyclizations often being favored.

Interplay Between Carbamate and Alkene Functionalities

The presence of both a carbamate and an alkene in the same molecule leads to interesting considerations of selectivity in chemical reactions.

Regioselectivity and Stereoselectivity in Multifunctional Reactionsrsc.orgacs.org

In transition metal-catalyzed functionalizations of the alkene, the carbamate group can exert a significant influence on the regioselectivity and stereoselectivity of the reaction.

Regioselectivity: The carbamate group, being a Lewis basic site, can coordinate to the metal catalyst. This coordination can direct the catalyst to a specific face of the alkene and influence the regiochemical outcome of the addition. For example, in hydroamination reactions of homoallylic amines, a proximal Lewis basic group can direct the catalyst to achieve anti-Markovnikov selectivity. thieme.de

Stereoselectivity: If the carbamate is chiral or if a chiral ligand is used on the metal catalyst, the reaction can proceed with high stereoselectivity. The carbamate can act as a stereodirecting group, influencing the facial selectivity of the attack on the alkene. In the context of this compound, the stereocenter at the 4-position would be expected to influence the stereochemical outcome of reactions at the alkene.

Chemo-selectivity Considerations in Complex Molecular Environments

In a more complex molecule containing this compound as a substructure, the issue of chemoselectivity becomes critical. A reagent must be chosen that reacts selectively with either the alkene or the carbamate, or potentially both in a desired sequence.

The carbamate group is generally stable but can be reactive under certain conditions. For example, the N-H proton can be deprotonated by a strong base, and the carbonyl group can be attacked by nucleophiles. The benzyl group can be removed under hydrogenolysis conditions. The alkene, on the other hand, is prone to electrophilic addition, oxidation, and reactions with organometallic reagents.

Achieving high chemoselectivity would depend on the specific reagents and reaction conditions. For example, a dihydroxylation of the alkene could likely be achieved with high chemoselectivity in the presence of the carbamate group using reagents like osmium tetroxide. Conversely, conditions for the deprotection of the carbamate might be found that leave the alkene intact.

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of these transformations is crucial for predicting and controlling the outcome of reactions involving this compound.

Computational Studies on Reaction Energetics and Transition States

While no specific computational studies on this compound were found, density functional theory (DFT) calculations on related systems provide valuable insights into the mechanisms of transition metal-catalyzed alkene functionalizations.

Alkene Hydroamination: DFT studies on transition metal-catalyzed alkene hydroamination have elucidated the key steps of the catalytic cycle. These typically involve coordination of the alkene to the metal center, migratory insertion of the alkene into a metal-amido bond, and subsequent protonolysis to release the product and regenerate the catalyst. The relative energies of the transition states for Markovnikov versus anti-Markovnikov insertion determine the regioselectivity of the reaction.

Alkene Carboamination: Computational studies on palladium-catalyzed carboamination of unactivated alkenes have investigated the mechanism involving Pd(IV) intermediates. rsc.orgnih.gov These studies help to understand the factors controlling the chemoselectivity between carboamination and diamination pathways. The calculated activation free-energy barriers for key steps like C-H activation and reductive elimination provide a quantitative understanding of the reaction kinetics. rsc.orgnih.gov

The following table presents a hypothetical summary of computational data for a representative transition metal-catalyzed reaction on an analogous homoallylic carbamate, illustrating the type of information that would be sought for this compound.

Reaction StepIntermediate/Transition StateCalculated ΔG‡ (kcal/mol)MethodReference
Alkene Coordination[LnM(alkene)]-5.2DFT (B3LYP) rsc.org
Migratory Insertion (anti-Markovnikov)[TS-anti-Markovnikov]18.5DFT (B3LYP) rsc.org
Migratory Insertion (Markovnikov)[TS-Markovnikov]20.1DFT (B3LYP) rsc.org
Reductive Elimination[TS-Reductive Elimination]22.3DFT (B3LYP) nih.gov

Note: This data is hypothetical and for illustrative purposes only, based on typical values from computational studies on related systems.

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

In the investigation of complex organic reaction mechanisms, isotopic labeling serves as a powerful tool for elucidating the intricate steps of bond formation and cleavage. For a compound such as this compound, which possesses multiple reactive sites, isotopic labeling studies are instrumental in distinguishing between proposed mechanistic pathways, particularly in reactions involving intramolecular cyclization or rearrangement. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through analogous systems, such as the transition-metal-catalyzed intramolecular hydroamination of N-alkenylcarbamates. These studies provide a framework for understanding how isotopic substitution can influence reaction rates and product distributions, thereby shedding light on the rate-determining steps and the nature of transition states.

The primary method for such investigations involves the determination of the kinetic isotope effect (KIE), which is the ratio of the reaction rate of a substrate with a lighter isotope to that of the same substrate with a heavier isotope (kL/kH) wikipedia.org. A significant KIE (typically >1.5 for deuterium (B1214612) labeling) suggests that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction wikipedia.org. Conversely, a KIE close to unity implies that the bond to the labeled atom is not significantly involved in the rate-limiting step.

A hypothetical study on the intramolecular cyclization of this compound, catalyzed by a transition metal complex, could involve deuterium labeling at various positions to probe the mechanism. For instance, deuteration at the C-4 position (adjacent to the nitrogen atom) would be informative for a proposed hydroamination pathway where the C-H bond at this position is cleaved. Similarly, labeling the terminal vinyl hydrogens at C-1 could elucidate the mechanism of alkene activation and subsequent bond formation.

Detailed Research Findings from a Hypothetical Isotopic Labeling Study

Consider a proposed metal-catalyzed intramolecular cyclization of this compound to form a substituted pyrrolidine (B122466) or piperidine (B6355638) ring system. A plausible reaction mechanism could involve the coordination of the metal catalyst to the alkene, followed by nucleophilic attack by the carbamate nitrogen. To investigate the rate-determining step of this proposed mechanism, a series of kinetic experiments could be conducted using specifically deuterated isotopologues of this compound.

The following interactive data table summarizes hypothetical results from such a study, drawing on established principles and data from similar carbamate cyclization reactions.

SubstrateIsotopic Label PositionRate Constant (k, s⁻¹)Kinetic Isotope Effect (kH/kD)Mechanistic Implication
This compoundNone (Unlabeled)2.5 x 10⁻⁴-Baseline reaction rate
[4-²H]-Benzyl hept-1-en-4-ylcarbamateC-42.4 x 10⁻⁴1.04C-H bond cleavage at C-4 is not the rate-determining step.
[1,1-²H₂]-Benzyl hept-1-en-4-ylcarbamateC-1 (vinyl)2.3 x 10⁻⁴1.09Alkene coordination and initial C-N bond formation may not be the primary rate-limiting step.
Benzyl hept-1-en-4-yl[¹⁵N]carbamateN2.45 x 10⁻⁴1.02 (k¹⁴N/k¹⁵N)Nucleophilic attack by nitrogen is likely not the sole rate-determining step.
This compound in CD₃ODSolvent1.1 x 10⁻⁴2.27 (k(CH₃OH)/k(CD₃OD))A large solvent isotope effect suggests that proton transfer from the solvent is involved in the rate-determining step, possibly in the protonolysis of a metal-carbon bond.

The most telling result is the large solvent isotope effect observed when the reaction is conducted in deuterated methanol (CD₃OD) compared to methanol (CH₃OH). A kH/kD of 2.27 strongly implicates a proton transfer event as being part of the rate-determining step. This is consistent with a mechanism where the intramolecular nucleophilic attack of the nitrogen on the metal-activated alkene is followed by a rate-limiting protonolysis of the resulting metal-carbon bond to regenerate the catalyst and form the final cyclized product.

Further studies could also employ ¹³C labeling at various positions in the heptene (B3026448) chain to track skeletal rearrangements or at the carbonyl carbon of the carbamate to investigate potential decarboxylation pathways. By systematically applying isotopic labeling, a detailed picture of the reaction mechanism for transformations of this compound can be constructed, enabling the rational design of more efficient and selective catalytic systems.

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For Benzyl (B1604629) hept-1-en-4-ylcarbamate, both one-dimensional and advanced two-dimensional NMR techniques are indispensable.

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule and for probing its stereochemistry. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide a detailed picture of the molecular framework.

COSY: This experiment reveals proton-proton couplings, allowing for the tracing of adjacent proton networks within the heptenyl chain and the benzyl group.

HSQC: By correlating proton and carbon signals, the HSQC spectrum definitively assigns protons to their directly attached carbon atoms.

HMBC: This long-range correlation technique maps connections between protons and carbons separated by two or three bonds, which is critical for piecing together the entire molecular skeleton, including the carbamate (B1207046) linkage.

NOESY: Through-space correlations observed in a NOESY spectrum provide insights into the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule.

Technique Information Obtained for Benzyl hept-1-en-4-ylcarbamate
COSY Reveals scalar couplings between adjacent protons in the heptenyl and benzyl moieties.
HSQC Correlates each proton with its directly bonded carbon atom.
HMBC Shows long-range couplings between protons and carbons, confirming the connectivity across the carbamate group.
NOESY Indicates through-space proximity of protons, aiding in conformational analysis and stereochemical assignment.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would offer valuable information regarding its solid-phase structure and any potential polymorphism. researchgate.netresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides data on the molecule's conformation and packing within the crystal lattice. mdpi.comnih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing details about molecular symmetry and intermolecular interactions that are not accessible in solution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn allows for the calculation of its elemental formula with high accuracy.

In addition to providing the molecular weight, mass spectrometry coupled with fragmentation techniques (e.g., MS/MS) allows for the study of the molecule's fragmentation patterns. miamioh.edu By analyzing the masses of the fragment ions, it is possible to deduce the structural components of the molecule and confirm the connectivity of the benzyl, carbamate, and heptenyl groups. Common fragmentation pathways for carbamates often involve cleavage of the carbamate bond and rearrangements.

Technique Information Obtained for this compound
HRMS Provides the high-accuracy mass-to-charge ratio, allowing for the determination of the exact molecular formula.
Fragmentation Studies (MS/MS) Reveals characteristic fragmentation patterns that help to confirm the molecular structure and connectivity of the functional groups.

X-ray Crystallography for Absolute Stereochemistry and Conformation

For a definitive determination of the three-dimensional structure, including the absolute stereochemistry of any chiral centers and the preferred solid-state conformation, single-crystal X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to generate a detailed electron density map of the molecule, revealing precise bond lengths, bond angles, and torsional angles. mdpi.com

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

Given the potential for chirality in the heptenyl moiety, methods to determine the enantiomeric and diastereomeric purity are essential. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, is a powerful technique for separating and quantifying the different stereoisomers. masterorganicchemistry.com By comparing the peak areas of the separated enantiomers or diastereomers, the enantiomeric excess (ee) and diastereomeric excess (de) of a sample can be accurately determined. chemistrysteps.comrsc.orgmdpi.com

Technique Information Obtained for this compound
Chiral HPLC/GC Separates and quantifies enantiomers and/or diastereomers, allowing for the determination of enantiomeric and diastereomeric excess.

Computational and Theoretical Chemistry of Benzyl Hept 1 En 4 Ylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a molecule like Benzyl (B1604629) hept-1-en-4-ylcarbamate, these calculations can provide deep insights into its electronic nature and reactivity.

The electronic structure of Benzyl hept-1-en-4-ylcarbamate is characterized by a combination of saturated and unsaturated systems, including a benzene ring, a carbamate (B1207046) functional group, and an alkene moiety. Density Functional Theory (DFT) is a commonly employed method for such investigations, often utilizing functionals like B3LYP with a basis set such as 6-31G(d,p) to provide a balance of accuracy and computational cost.

A natural bond orbital (NBO) analysis would likely reveal significant delocalization of electron density across the carbamate group, owing to the resonance between the nitrogen lone pair and the carbonyl group. The benzyl group would exhibit the characteristic aromatic pi-system, while the heptenyl chain would primarily feature localized sigma bonds, with the exception of the C=C double bond.

Table 1: Predicted Mulliken Atomic Charges on Key Atoms in this compound (Note: These are hypothetical values based on typical charge distributions in similar functional groups.)

AtomPredicted Mulliken Charge (a.u.)
O (carbonyl)-0.65
C (carbonyl)+0.70
N (carbamate)-0.55
O (ester)-0.50
C (benzylic)+0.20
C4 (heptenyl)+0.15

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atom of the carbamate group. The LUMO, on the other hand, is likely to be centered on the carbonyl carbon of the carbamate and the antibonding orbitals of the benzene ring. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values based on calculations of analogous benzyl carbamates.)

Molecular OrbitalPredicted Energy (eV)
HOMO-6.8
LUMO-0.5
HOMO-LUMO Gap6.3

This interactive table displays the predicted energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the energy gap between them. The HOMO and LUMO are critical in determining a molecule's reactivity.

Conformational Landscape Analysis

The flexibility of the heptenyl chain and the rotational freedom around the various single bonds in this compound give rise to a complex conformational landscape.

To explore the conformational space, a combination of energy minimization and molecular dynamics (MD) simulations would be employed. An initial conformational search could be performed using a molecular mechanics force field, followed by geometry optimization of the low-energy conformers using DFT.

MD simulations would provide insights into the dynamic behavior of the molecule at a given temperature, revealing the accessible conformations and the transitions between them. These simulations would likely show significant flexibility in the heptenyl chain, while the benzyl and carbamate groups would exhibit more restricted motion.

The rotation around the C-N bond of the carbamate group is known to have a significant energy barrier due to its partial double bond character. This restricted rotation can lead to the existence of cis and trans conformers, with the trans conformer typically being more stable.

Table 3: Predicted Rotational Energy Barriers in this compound (Note: These are hypothetical values based on known rotational barriers in similar systems.)

Bond of RotationPredicted Energy Barrier (kcal/mol)
Carbamate C-N15 - 20
C3-C4 (heptenyl)3 - 5
C4-C5 (heptenyl)3 - 5

This interactive table outlines the predicted energy barriers for rotation around key single bonds within the molecule. Higher energy barriers indicate more restricted rotation.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can be used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of the molecule.

The GIAO (Gauge-Including Atomic Orbital) method is a reliable approach for predicting NMR chemical shifts. The predicted shifts would then be compared to experimental data if it were available. For this compound, the proton and carbon chemical shifts would be influenced by the electronic environment of each nucleus.

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations would predict the positions of the characteristic infrared (IR) absorption bands, such as the N-H stretch, C=O stretch of the carbamate, and the C=C stretch of the alkene.

Table 4: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (Note: These are hypothetical values based on typical chemical shifts for the given functional groups.)

ProtonPredicted Chemical Shift (ppm)
Aromatic (benzyl)7.2 - 7.4
Benzylic CH₂5.1
Alkene CH=CH₂5.0 - 5.8
CH-N (C4)3.8
NH (carbamate)5.5

This interactive table presents the predicted ¹H NMR chemical shifts for key protons in the molecule. These shifts are indicative of the local electronic environment of each proton.

Table 5: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are hypothetical values based on characteristic IR frequencies.)

Functional GroupPredicted Vibrational Frequency (cm⁻¹)
N-H Stretch3300 - 3500
C=O Stretch (carbamate)1690 - 1710
C=C Stretch (alkene)1640 - 1680
C-O Stretch (ester)1220 - 1260

This interactive table shows the predicted vibrational frequencies for the main functional groups in the molecule. These frequencies correspond to the absorption bands that would be observed in an infrared spectrum.

Reaction Mechanism Modeling and Catalyst Design Principles

Computational and theoretical chemistry provide powerful tools for elucidating the complex reaction mechanisms involved in the synthesis of molecules like this compound. While direct computational studies on this specific compound are not extensively available, a deep understanding can be derived from modeling analogous reactions, particularly the transition-metal-catalyzed synthesis of allylic carbamates. Density Functional Theory (DFT) has emerged as a primary method for investigating these reaction pathways at a molecular level, offering insights into intermediates, transition states, and activation energies that are often difficult to obtain through experimental techniques alone mdpi.com.

Modeling studies are crucial for understanding how catalysts can lower the activation energy (ΔG‡) required for carbamate formation, thereby improving reaction rates and efficiency mdpi.com. These theoretical investigations form the foundation for rational catalyst design, enabling the targeted development of more effective and selective catalytic systems.

Modeling of Catalytic Pathways

The formation of allylic carbamates can be modeled through several potential catalytic pathways, with transition metals like palladium and iridium being common subjects of computational investigation.

Reaction StepCalculated Energy (kcal/mol)Description
Pathway 1 Energy-84.7Represents the energy change associated with the first major sequence of the catalytic cycle.
Pathway 2 Energy90.1Represents the energy change for the second major sequence, which may be endergonic but is compensated for by other steps.
Net Reaction Energy-238.7The overall thermodynamic driving force of the reaction, indicating a highly favorable process once catalytic barriers are overcome.

Data adapted from a computational study on a model Pd(PPh3)4-catalyzed carbamate synthesis mdpi.com.

Iridium-Catalyzed Mechanisms: Iridium complexes are often used for highly enantioselective allylic substitution reactions to produce chiral carbamates nih.govacs.org. Computational studies on these systems are vital for understanding the origins of enantioselectivity and regioselectivity nih.govacs.org. Models show that the nucleophilic carbamate can be formed in situ from the reaction of an amine with carbon dioxide, often assisted by a base like DABCO nih.govacs.org. The iridium complex itself does not typically activate the CO2 nih.govacs.org. Theoretical analysis of the transition states for the nucleophilic attack on the iridium-bound allyl group allows for the prediction of the major product enantiomer by comparing the Gibbs free energy barriers of the competing pathways nih.govacs.org.

Principles of Catalyst Design

Computational modeling directly informs the principles of catalyst design by identifying the key factors that govern reaction outcomes.

Ligand Modification: The ligands attached to the metal center are critical in controlling the catalyst's activity and selectivity. Computational screening can predict how modifications to a ligand's steric and electronic properties will affect the reaction. For instance, in iridium-catalyzed allylic amination, phosphoramidite ligands are essential for stereocontrol nih.govacs.org. DFT studies can reveal how noncovalent interactions between the ligand, the allyl intermediate, and the incoming nucleophile dictate the regioselective formation of branched products nih.gov. Similarly, for palladium catalysts, the choice of phosphine ligands can stabilize key intermediates and facilitate the sequential conversions required for efficient carbamate synthesis mdpi.com.

Metal Center Selection: The choice of transition metal is a fundamental design principle. While palladium is effective for various carbamate syntheses, iridium is often preferred for achieving high enantiopurity in allylic substitution reactions nih.govacs.orgepa.gov. Computational chemistry helps rationalize these differences by calculating and comparing the energy profiles of catalytic cycles with different metals.

Nucleophile and Substrate Effects: Theoretical models can be used to study how the nature of the nucleophile influences the reaction mechanism. For example, in some palladium-catalyzed reactions, using electron-deficient carbamate nucleophiles, such as N-nosyl carbamates, promotes the desired C-H amination under milder conditions acs.org. Computational analysis can explain this by showing how these nucleophiles furnish higher concentrations of the required anionic species in the reaction mixture acs.org.

Optimizing Reaction Conditions: Computational studies can simulate reaction conditions, such as the choice of solvent. Modeling the reaction in the presence of explicit solvent molecules, like tetrahydrofuran (THF), provides a more accurate description of the energetics and stability of intermediates and transition states mdpi.com. This allows for the in silico optimization of conditions before extensive experimental work is undertaken.

Design FactorRole in CatalysisComputational Insights
Metal Center (e.g., Pd, Ir)Determines fundamental reactivity and potential for specific transformations (e.g., C-H amination, asymmetric substitution).Calculation of overall reaction energy profiles and activation barriers for different metals.
Ligands (e.g., Phosphines, Phosphoramidites)Controls selectivity (regio- and enantio-), catalyst stability, and reaction rate.Modeling of noncovalent interactions, transition state stabilization, and steric/electronic effects mdpi.comnih.govacs.org.
Nucleophile ActivationEnsures the reacting carbamate is sufficiently nucleophilic for the key bond-forming step.Analysis of base-assisted in situ carbamate formation from amines and CO2; modeling of electron-deficient carbamates nih.govacs.org.
SolventStabilizes charged intermediates and transition states, affecting reaction kinetics.Inclusion of explicit solvent molecules in DFT calculations to refine energetic predictions mdpi.com.

Applications in Advanced Organic Synthesis and Materials Science

Use as a Versatile Synthetic Intermediate

Precursor in the Synthesis of Nitrogen Heterocycles

There is no documented evidence in the scientific literature of Benzyl (B1604629) hept-1-en-4-ylcarbamate being utilized as a precursor for the synthesis of nitrogen-containing heterocyclic compounds.

Building Block for Complex Polyfunctional Molecules

No published research articles or patents describe the use of Benzyl hept-1-en-4-ylcarbamate as a foundational building block for the construction of complex polyfunctional molecules.

Integration into Polymer and Materials Chemistry (e.g., polyurethanes if the carbamate (B1207046) is a monomer precursor)

There is no information available to suggest that this compound has been integrated into polymer and materials chemistry, including its use as a monomer precursor for polyurethanes.

Development of Novel Reagents or Ligands Based on the Carbamate Scaffold

No studies have been found that report the development of new reagents or ligands based on the this compound scaffold.

Incorporation into Covalent Organic Frameworks (COFs) via Postsynthetic Modification

There is no published research indicating that this compound has been incorporated into Covalent Organic Frameworks (COFs) through postsynthetic modification techniques.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles necessitates the development of more sustainable and atom-economical methods for the synthesis of molecules like Benzyl (B1604629) hept-1-en-4-ylcarbamate. Traditional methods for carbamate (B1207046) synthesis often involve the use of hazardous reagents such as phosgene derivatives or isocyanates. wikipedia.org Future research should focus on cleaner alternatives.

One promising avenue is the direct synthesis from amines, alcohols, and carbon dioxide (CO₂), a renewable and non-toxic C1 source. rsc.orguantwerpen.be Catalytic systems, potentially utilizing basic catalysts, could enable the formation of the carbamate under mild conditions, minimizing waste and avoiding harsh reagents. rsc.org Another sustainable approach is the use of biocatalysis. nih.gov Esterases have shown promiscuous activity in the synthesis of carbamates in aqueous media, offering a potentially environmentally benign route to Benzyl hept-1-en-4-ylcarbamate and its analogs. nih.gov Research in this area could focus on identifying or engineering enzymes with high selectivity and efficiency for this specific substrate.

Tin-catalyzed transcarbamoylation represents another mild and efficient method with broad functional-group tolerance, which could be adapted for the synthesis of this compound. organic-chemistry.org The development of continuous flow processes for carbamate synthesis from CO₂ and amines also presents an opportunity for a more environmentally friendly and scalable production method. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Routes

Synthetic Route Key Features Potential Advantages Research Challenges
CO₂-based Synthesis Utilizes CO₂, an amine, and an alcohol. rsc.org Halogen-free, uses a renewable C1 source. Catalyst development for high yields and mild conditions.
Biocatalysis Employs enzymes like esterases in aqueous media. nih.gov Environmentally benign, high selectivity. Enzyme screening and engineering for specific substrates.
Transcarbamoylation Tin-catalyzed reaction of alcohols with a carbamate source. organic-chemistry.org Mild conditions, broad functional group tolerance. Catalyst efficiency and removal from the final product.
Continuous Flow Reaction of CO₂ and amines in a continuous reactor. nih.gov Reduced reaction times, improved safety and scalability. Optimization of reactor design and process parameters.

Exploration of Unconventional Reactivity Profiles

The carbamate functional group is known to influence the reactivity of adjacent C-H bonds, stabilizing carbanions and directing functionalization. ukzn.ac.za The interplay between the carbamate, the alkene, and the chiral center in this compound could lead to unconventional reactivity.

Future studies could investigate the directed functionalization of the carbon atoms alpha to the carbamate group. ukzn.ac.za The versatility of the carbamate moiety could be exploited for the introduction of various electrophiles. Furthermore, the presence of the terminal double bond opens up possibilities for intramolecular reactions, such as ring-closing metathesis, to generate novel heterocyclic structures. The intramolecular SN2' elimination of the carbamate group could also be explored as a route to synthesize allylic amines. ukzn.ac.za

Chemo- and Regioselective Functionalization of Polyunsaturated Carbamate Systems

For derivatives of this compound that contain additional sites of unsaturation, the challenge of chemo- and regioselective functionalization becomes paramount. Research in this area would aim to control reactions at specific double bonds within a polyunsaturated system.

For instance, catalytic systems could be developed to selectively perform reactions such as epoxidation, dihydroxylation, or hydrofunctionalization on either the terminal double bond or other alkenes within the molecule. The directing effect of the carbamate group could be harnessed to achieve high regioselectivity in reactions like aminohydroxylation. rsc.org The development of catalyst- and substrate-controlled reactions will be crucial for accessing a diverse range of complex molecules from polyunsaturated carbamate precursors. acs.org

Table 2: Potential Regioselective Reactions on a Hypothetical Polyunsaturated Carbamate

Reaction Type Catalyst/Reagent System Targeted Unsaturation Potential Outcome
Epoxidation m-CPBA More electron-rich double bond Selective formation of an epoxide at one alkene.
Aminohydroxylation Osmium-based catalyst Allylic to the carbamate Formation of a 1,2-amino alcohol with high regioselectivity. rsc.org
Hydroamination Rhodium catalyst with a specific ligand Terminal alkene Markovnikov-selective addition of an amine. acs.org
Cycloaddition Cobalt complex Conjugated diene system [4+2] cycloaddition to form a cyclohexene ring. nih.gov

Harnessing Unique Structural Features for Emerging Applications in Chemical Research

The chirality inherent in this compound is a key structural feature that could be exploited in various areas of chemical research, particularly in materials science. Chiral molecules play a crucial role in the design of advanced materials with unique optical and electronic properties. chiralpedia.com

Future research could explore the incorporation of this chiral carbamate into polymers or liquid crystals to induce specific handedness, which can influence the material's interaction with light. chiralpedia.com Such chiral materials have potential applications in advanced display technologies and optical communication systems. chiralpedia.com Furthermore, the ability of chiral molecules to interact selectively with biological systems could be investigated, although this falls outside the direct scope of chemical research applications. nih.gov The development of chiral nanomaterials incorporating this molecule could also lead to new enantioselective catalysts or separation media. cmu.edu

Advanced Catalyst Development for Stereoselective Transformations

The presence of a chiral center and an alkene in this compound makes it an interesting substrate for the development of advanced catalytic methods for stereoselective transformations. Future work could focus on diastereoselective reactions of the double bond, where the existing stereocenter influences the stereochemical outcome of the reaction.

Furthermore, if the molecule were to be synthesized in its racemic form, catalyst systems could be developed for its kinetic resolution. For example, enantioselective acylation or epoxidation could selectively react with one enantiomer, allowing for the separation of the two. Iridium-catalyzed allylation of carbamates has been shown to produce branched allylic amines with high enantioselectivity, a methodology that could be conceptually reversed or adapted for transformations of this compound. berkeley.edu The development of catalysts for the stereoselective synthesis of challenging glycosides also provides a conceptual framework for tackling the stereochemical challenges presented by complex carbamates. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing benzyl hept-1-en-4-ylcarbamate?

Answer:
The compound can be synthesized via carbamate formation using benzyl chloroformate and hept-1-en-4-amine in a polar aprotic solvent like tetrahydrofuran (THF). Key steps include:

  • Reaction setup : Maintain anhydrous conditions and stoichiometric control (1:1 molar ratio of amine to benzyl chloroformate).
  • Workup : Neutralize excess reagents with aqueous washes (e.g., NaHCO₃) and purify via recrystallization or column chromatography.
  • Safety : Use PPE (gloves, goggles) to avoid skin/eye exposure .

Advanced: How can reaction conditions be optimized for high-yield synthesis?

Answer:
Optimization requires a factorial design approach:

  • Variables : Temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., DMAP at 5–10 mol%).
  • Data-driven analysis : Use response surface methodology (RSM) to model yield vs. parameters. For example, a study on benzyl acetate synthesis achieved 89% yield by tuning molar ratios and catalyst amounts via uniform experimental design .
  • Kinetic modeling : Monitor reaction progress using HPLC or GC-MS to identify rate-limiting steps .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : Confirm carbamate linkage via ¹H-NMR (δ 5.1–5.3 ppm for benzyl CH₂) and ¹³C-NMR (δ 155–160 ppm for carbonyl).
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]⁺).
  • FT-IR : Identify N-H stretching (3300–3450 cm⁻¹) and C=O absorption (1680–1720 cm⁻¹) .

Advanced: How can crystallographic data resolve structural ambiguities?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX software for structure refinement. For example, a related carbamate exhibited intramolecular N–H⋯N hydrogen bonding (2.8–3.1 Å) and C–O⋯O–C interactions (3.06 Å), confirmed via SHELXL .
  • Data validation : Cross-check with PLATON or Mercury for symmetry and thermal motion analysis.

Advanced: How should researchers address contradictions in spectroscopic vs. computational data?

Answer:

  • Case study : If experimental NMR shifts conflict with DFT-predicted values, reevaluate solvent effects (e.g., DMSO vs. gas phase) or tautomeric forms.
  • Benchmarking : Compare with structurally analogous compounds. For example, discrepancies in benzyl radical ionization energy (7.4 eV experimental vs. 7.2 eV DFT) were resolved by adjusting basis sets .

Basic: What safety protocols are essential during handling?

Answer:

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
  • Exposure control : Use fume hoods and avoid static discharge (risk of combustion). Refer to SDS guidelines for similar carbamates, which recommend emergency rinsing with water for skin/eye contact .

Advanced: How can catalytic systems improve selectivity in derivatization?

Answer:

  • Catalyst screening : Test transition-metal catalysts (e.g., Fe(NO₃)₃) for oxidation or coupling reactions. Ferric nitrate demonstrated 85% selectivity in benzyl alcohol oxidation via nitrite intermediates .
  • Mechanistic studies : Use isotopic labeling (e.g., D₂O) or in situ IR to track reaction pathways.

Basic: What are common impurities in synthesized batches, and how are they removed?

Answer:

  • Byproducts : Unreacted benzyl chloroformate or hept-1-en-4-amine.
  • Purification : Gradient elution (hexane:EtOAc) in flash chromatography or preparative HPLC with C18 columns. Validate purity via TLC (Rf = 0.3–0.5) .

Advanced: How does steric hindrance from the hept-1-en-4-yl group influence reactivity?

Answer:

  • Steric effects : The allylic double bond in the heptenyl group may reduce nucleophilicity at the carbamate nitrogen.
  • Kinetic studies : Compare reaction rates with less hindered analogs (e.g., benzyl ethylcarbamate). Data from similar systems show 10–15% rate reduction due to steric bulk .

Advanced: What computational tools predict thermodynamic stability?

Answer:

  • DFT calculations : Use Gaussian or ORCA to compute Gibbs free energy (ΔG) of hydrolysis. For benzyl carbamates, ΔG typically ranges from –20 to –30 kJ/mol, indicating moderate stability.
  • Solvent models : Include implicit solvation (e.g., PCM for THF) to improve accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.